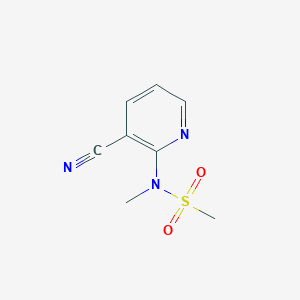
N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide
Cat. No. B1589984
Key on ui cas rn:
73161-37-2
M. Wt: 211.24 g/mol
InChI Key: PLOJLKHEIDCYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08501936B2
Procedure details


N-(3-Aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide was prepared from N-(3-cyano-pyridin-2-yl)-N-methyl-methanesulfonamide (3.35 g, 15.8 mmol)(prepared as described in J. Heterocyclic Chemistry, 1979, 16, 1361-1363) via hydrogenation using a Paar apparatus with 10% palladium on carbon (50% Wet)(5:45:50, Palladium:carbon black:Water, 5.71 g, 2.68 mmol) and hydrogen (50 psi) in 7M ammonia in methanol (100 mL). The mixture was shaken on a Paar apparatus until adsorption of hydrogen ceased. The mixture was degassed, backflushed with nitrogen, filtered through a plug of diatomaceous earth and rinsed with dichloromethane. The filtrate was evaporated under reduced pressure. Product isolated as pale yellow oil (3.20, 93%). 1H NMR (400 MHz, CDCl3, δ, ppm): 8.37 (dd, J=4.6, 1.7 Hz, 1H), 7.92 (dd, J=7.7, 1.7 Hz, 1H), 7.32 (dd, J=7.7, 4.8 Hz, 1H), 4.04 (s, 2H), 3.26 (s, 3H), 3.08 (s, 3H). MS=216 (MH)+. 122b) N-{3-[(2-Chloro-[1,2,4]triazolo[1,5-a]pyridin-8-ylamino)-methyl]-pyridin-2-yl}-N-methyl-methanesulfonamide was prepared from 8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (100.0 mg, 0.4302 mmol) and N-(3-aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide (102.0 mg, 0.4738 mmol) in a manner analogous to Example 2d. Product isolated as a tan solid (0.056 g, 35%). 1H NMR (400 MHz, CDCl3, δ, ppm): 8.43 (d, J=4.6 Hz, 1H), 8.11 (d, J=6.5 Hz, 1H), 7.76 (d, J=7.6 Hz, 1H), 7.40-7.32 (m, 2H), 6.93 (t, J=7.5 Hz, 1H), 6.26 (d, J=7.9 Hz, 1H), 4.62 (d, J=6.3, 2H), 3.24 (s, 3H), 3.16 (s, 3H). MS=367, 369 (MH)+. 122c) N-Methyl-N-[3-({2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-[1,2,4]triazolo[1,5-a]pyridin-8-ylamino}-methyl)-pyridin-2-yl]-methanesulfonamide was prepared from N-{3-[(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-ylamino)-methyl]-pyridin-2-yl}-N-methyl-methanesulfonamide (75.0 mg, 0.204 mmol) and 4-(4-methyl-piperazin-1-yl)-phenylamine (47.0 mg, 0.246 mmol) with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (25.0 mg, 0.0457 mmol) as the ligand in a manner analogous to Example 2d. Product isolated as a brown foam (0.030 g, 28%). 1H NMR (400 MHz, CDCl3, δ, ppm): 8.40 (dd, J=4.7, 1.6 Hz, 1H), 7.84 (d, J=7.7 Hz, 1H), 7.80 (d, J=6.7 Hz, 1H), 7.48 (d, J=8.9 Hz, 2H), 7.29-7.24 (m, 1H), 6.96 (d, J=8.9 Hz, 2H), 6.63 (t, J=7.4 Hz, 1H), 6.56 (s, 1H), 6.28 (d, J=7.6 Hz, 1H), 5.28 (t, J=6.2 Hz, 1H), 4.76 (d, J=6.3 Hz, 2H), 3.32 (s, 3H), 3.18-3.13 (m, 4H), 3.09 (s, 3H), 2.62-2.57 (m, 4H), 2.36 (s, 3H). MS=522 (MH)+.
Quantity
3.35 g
Type
reactant
Reaction Step One





[Compound]
Name
122b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Quantity
100 mg
Type
reactant
Reaction Step Six

Quantity
102 mg
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([N:9]([CH3:14])[S:10]([CH3:13])(=[O:12])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].[H][H].Br[C:18]1[C:19]2[N:20]([N:24]=[C:25]([Cl:27])[N:26]=2)[CH:21]=[CH:22][CH:23]=1.[NH2:28][CH2:29][C:30]1[C:31]([N:36]([CH3:41])[S:37]([CH3:40])(=[O:39])=[O:38])=[N:32][CH:33]=[CH:34][CH:35]=1>[Pd].N.CO>[NH2:2][CH2:1][C:3]1[C:4]([N:9]([CH3:14])[S:10]([CH3:13])(=[O:12])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1.[Cl:27][C:25]1[N:26]=[C:19]2[C:18]([NH:28][CH2:29][C:30]3[C:31]([N:36]([CH3:41])[S:37]([CH3:40])(=[O:39])=[O:38])=[N:32][CH:33]=[CH:34][CH:35]=3)=[CH:23][CH:22]=[CH:21][N:20]2[N:24]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(=NC=CC1)N(S(=O)(=O)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
[Compound]
|
Name
|
122b
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=2N(C=CC1)N=C(N2)Cl
|
|
Name
|
|
|
Quantity
|
102 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCC=1C(=NC=CC1)N(S(=O)(=O)C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
5.71 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was degassed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a plug of diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Product isolated as pale yellow oil (3.20, 93%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC=1C(=NC=CC1)N(S(=O)(=O)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NN2C(C(=CC=C2)NCC=2C(=NC=CC2)N(S(=O)(=O)C)C)=N1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.056 g | |
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
